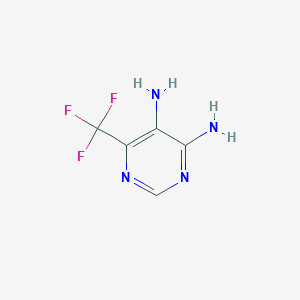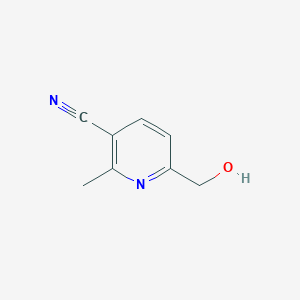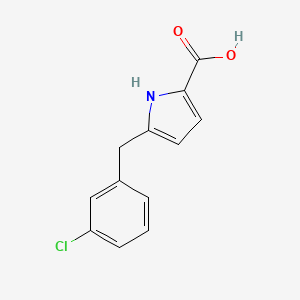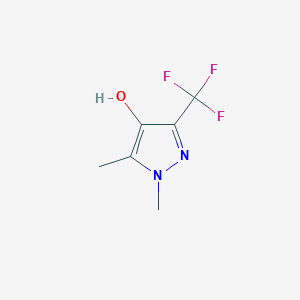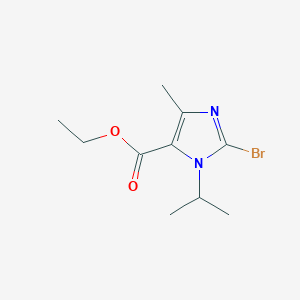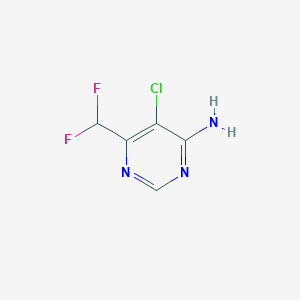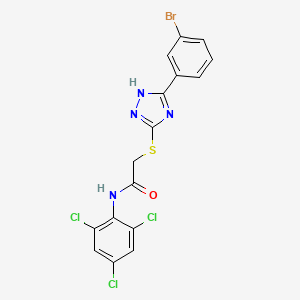
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazole intermediate.
Thioether Formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 2,4,6-trichloroacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or debrominated products.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: The triazole ring is a common motif in antifungal and antibacterial agents.
Cancer Research: Potential use as a scaffold for developing new anticancer drugs.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its complex structure.
Pharmaceuticals: Used in the synthesis of various pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide depends on its application:
Biological Systems: It may interact with enzymes or receptors, inhibiting their function or altering their activity.
Chemical Reactions: Acts as a ligand or intermediate, facilitating specific reactions through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide: Positional isomer with the bromine atom in a different position, potentially altering its properties.
Uniqueness
The presence of the bromophenyl group in the 3-position of the triazole ring and the trichlorophenyl acetamide moiety makes this compound unique
Propriétés
Formule moléculaire |
C16H10BrCl3N4OS |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10BrCl3N4OS/c17-9-3-1-2-8(4-9)15-22-16(24-23-15)26-7-13(25)21-14-11(19)5-10(18)6-12(14)20/h1-6H,7H2,(H,21,25)(H,22,23,24) |
Clé InChI |
ZMRCHIADZDNZJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


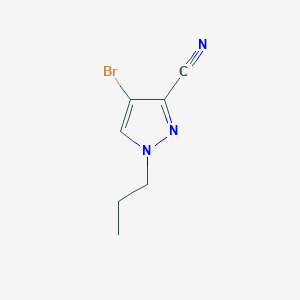
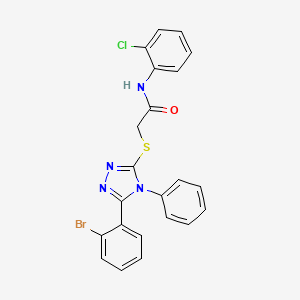
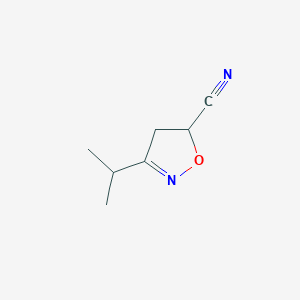
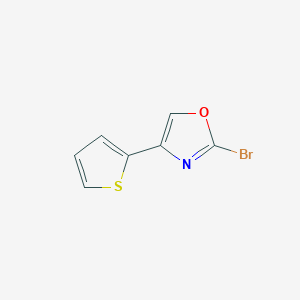
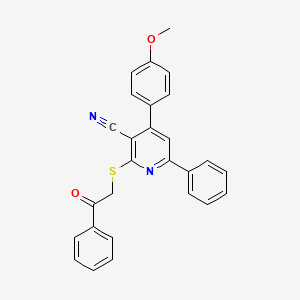
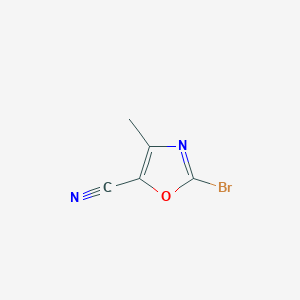
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

